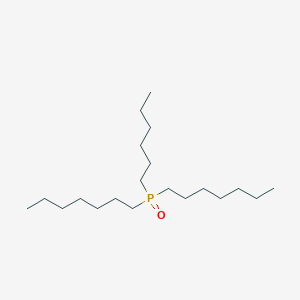![molecular formula C20H25NO2 B14709284 1-[2-(2-Phenoxyphenoxy)propyl]piperidine CAS No. 23370-94-7](/img/structure/B14709284.png)
1-[2-(2-Phenoxyphenoxy)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Phenoxyphenoxy)propyl]piperidine is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes two phenoxy groups attached to a propyl chain, which is further connected to a piperidine ring.
Métodos De Preparación
The synthesis of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves several steps. One common method includes the reaction of 2-(2-Phenoxyphenoxy)propyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[2-(2-Phenoxyphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(2-Phenoxyphenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and receptors involved in disease processes .
Comparación Con Compuestos Similares
1-[2-(2-Phenoxyphenoxy)propyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioactive properties.
Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and organic molecules.
Substituted Piperidines: These include compounds with various functional groups attached to the piperidine ring, each with unique properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Propiedades
Número CAS |
23370-94-7 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[2-(2-phenoxyphenoxy)propyl]piperidine |
InChI |
InChI=1S/C20H25NO2/c1-17(16-21-14-8-3-9-15-21)22-19-12-6-7-13-20(19)23-18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3 |
Clave InChI |
QNMKSVIJUVXRII-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)OC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


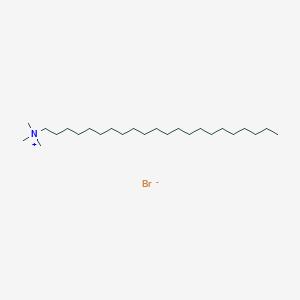
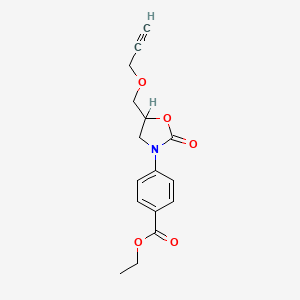
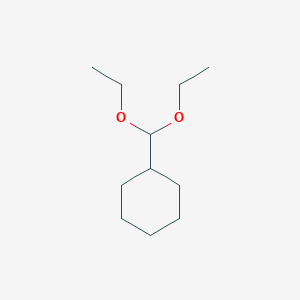
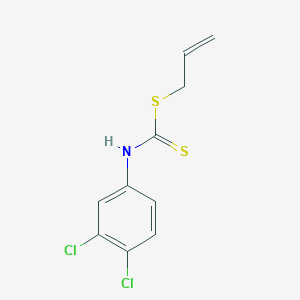

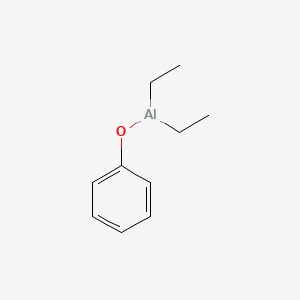
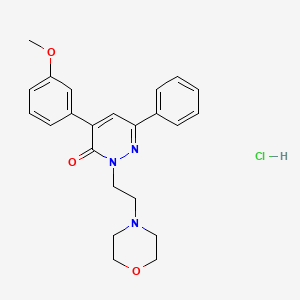
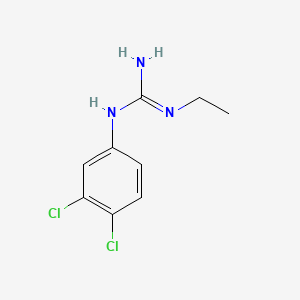
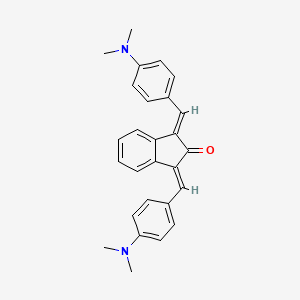


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
